molecular formula C4H4ClN3O2 B2478191 6-(Chloromethyl)-2,3,4,5-tetrahydro-1,2,4-triazine-3,5-dione CAS No. 24753-63-7

6-(Chloromethyl)-2,3,4,5-tetrahydro-1,2,4-triazine-3,5-dione

Cat. No.: B2478191
CAS No.: 24753-63-7
M. Wt: 161.55
InChI Key: TUUNAVYGKDPMLV-UHFFFAOYSA-N
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Description

6-(Chloromethyl)-2,3,4,5-tetrahydro-1,2,4-triazine-3,5-dione is a heterocyclic compound with a unique structure that includes a triazine ring substituted with a chloromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Chloromethyl)-2,3,4,5-tetrahydro-1,2,4-triazine-3,5-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of chloromethylamine with a suitable dione precursor in the presence of a catalyst. The reaction conditions often include moderate temperatures and the use of solvents such as dichloromethane to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of less hazardous solvents and catalysts, can make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

6-(Chloromethyl)-2,3,4,5-tetrahydro-1,2,4-triazine-3,5-dione can undergo various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

    Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Such as amines, thiols, and alcohols.

    Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminomethyl derivatives, while oxidation reactions can produce corresponding oxides.

Scientific Research Applications

6-(Chloromethyl)-2,3,4,5-tetrahydro-1,2,4-triazine-3,5-dione has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 6-(Chloromethyl)-2,3,4,5-tetrahydro-1,2,4-triazine-3,5-dione involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their function. This interaction can affect various cellular pathways and processes, making the compound a potential candidate for drug development.

Comparison with Similar Compounds

Similar Compounds

    6-(Chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine: This compound has a similar chloromethyl group but a different heterocyclic core.

    Chloromethyl methyl ether: A simpler compound with a chloromethyl group attached to a methoxy group.

Uniqueness

6-(Chloromethyl)-2,3,4,5-tetrahydro-1,2,4-triazine-3,5-dione is unique due to its specific triazine ring structure and the presence of both chloromethyl and dione functionalities. This combination of features makes it a versatile compound for various chemical transformations and applications.

Properties

IUPAC Name

6-(chloromethyl)-2H-1,2,4-triazine-3,5-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4ClN3O2/c5-1-2-3(9)6-4(10)8-7-2/h1H2,(H2,6,8,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUUNAVYGKDPMLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1=NNC(=O)NC1=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24753-63-7
Record name 6-(chloromethyl)-2,3,4,5-tetrahydro-1,2,4-triazine-3,5-dione
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